N-[1-(2-Butoxy-4-nitrophenyl)ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-Butoxy-4-nitrophenyl)ethylidene]hydroxylamine is an organic compound with the molecular formula C12H16N2O4 It is characterized by the presence of a butoxy group, a nitrophenyl group, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Butoxy-4-nitrophenyl)ethylidene]hydroxylamine typically involves the reaction of 1-(2-butoxy-4-nitrophenyl)ethanone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through appropriate purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Butoxy-4-nitrophenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Bases: Sodium acetate, sodium hydroxide.
Major Products Formed
Reduction: Formation of N-[1-(2-butoxy-4-aminophenyl)ethylidene]hydroxylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
N-[1-(2-Butoxy-4-nitrophenyl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-Butoxy-4-nitrophenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(2-Butoxy-4-nitrophenyl)ethanone: A precursor in the synthesis of N-[1-(2-Butoxy-4-nitrophenyl)ethylidene]hydroxylamine.
N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine: A structurally similar compound with a different substituent on the aromatic ring.
Uniqueness
This compound is unique due to the presence of both a butoxy group and a nitrophenyl group, which confer specific chemical and biological properties.
Properties
CAS No. |
61718-48-7 |
---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-[1-(2-butoxy-4-nitrophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H16N2O4/c1-3-4-7-18-12-8-10(14(16)17)5-6-11(12)9(2)13-15/h5-6,8,15H,3-4,7H2,1-2H3 |
InChI Key |
KCBXNLLNUIEFJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.